molecular formula C15H15IN4O2S B8386460 tert-butyl (3-(3-iodo-1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate

tert-butyl (3-(3-iodo-1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate

Cat. No. B8386460
M. Wt: 442.3 g/mol
InChI Key: WJIIWASULMJRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3-(3-iodo-1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate is a useful research compound. Its molecular formula is C15H15IN4O2S and its molecular weight is 442.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (3-(3-iodo-1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (3-(3-iodo-1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-butyl (3-(3-iodo-1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate

Molecular Formula

C15H15IN4O2S

Molecular Weight

442.3 g/mol

IUPAC Name

tert-butyl N-[3-(3-iodo-1H-indol-5-yl)-1,2,4-thiadiazol-5-yl]carbamate

InChI

InChI=1S/C15H15IN4O2S/c1-15(2,3)22-14(21)19-13-18-12(20-23-13)8-4-5-11-9(6-8)10(16)7-17-11/h4-7,17H,1-3H3,(H,18,19,20,21)

InChI Key

WJIIWASULMJRJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NS1)C2=CC3=C(C=C2)NC=C3I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate (100 mg, 0.316 mmol) in THF (5 mL) at 0° C. was added N-iodosuccinimide (78 mg; 0.348 mmol) and the reaction was stirred for 1 h at RT. The mixture was treated with saturated aq. NaHSO3 solution (5 mL). The volatile solvent were evaporated and the crude residue was further treated with ice-cold water and petroleum ether to give tert-butyl (3-(3-iodo-1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate (80 mg, 58.8%) as an off white solid. MS (ESI, pos. ion) m/z: 386.9 (M+1) (carbamic acid mass); 1H NMR (400 MHz, DMSO-d6): δ 12.42 (brs, 1H), 11.76 (brs, 1H), 8.15 (s, 1H), 8.00-7.98 (m, 1H), 7.62 (d, J=2.4 Hz, 1H), 7.49 (d, J=8.8 Hz, 1H), 1.51 (s, 9H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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